molecular formula C10H11N3O2 B13223904 2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid

2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B13223904
M. Wt: 205.21 g/mol
InChI Key: CQJPHQOAFMYLMC-UHFFFAOYSA-N
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Description

2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings

Preparation Methods

The synthesis of 2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial production methods often involve the use of high-throughput techniques and optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction results in the formation of hydrogenated products.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications in different fields.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2,3,4-trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5-6(2)12-9-8(10(14)15)11-4-13(9)7(5)3/h4H,1-3H3,(H,14,15)

InChI Key

CQJPHQOAFMYLMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=NC(=C2N=C1C)C(=O)O)C

Origin of Product

United States

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